molecular formula C19H17N5O4 B3887634 3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887634
M. Wt: 379.4 g/mol
InChI Key: ISPHIFWRMAKADF-UDWIEESQSA-N
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Description

This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a nitrophenyl group, and a pyrazole ring

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the formation of the desired compound .

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-(4-ethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzyme inhibition and drug development.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and antimicrobial properties, which could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-ethoxyphenyl)-N’-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-(4-ethoxyphenyl)-N’-[(E)-(3-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-ethoxyphenyl)-N’-[(E)-(3-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-ethoxyphenyl)-N’-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-2-28-16-8-6-14(7-9-16)17-11-18(22-21-17)19(25)23-20-12-13-4-3-5-15(10-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPHIFWRMAKADF-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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3-(4-ethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

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